

Introduction: The Strategic Value of Three-Dimensionality in Modern Drug Design

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Compound of Interest

Compound Name:	1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)
CAS No.:	1523606-44-1
Cat. No.:	B1404926

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In the landscape of contemporary drug discovery, the principle of "escaping flatland" has become a central tenet for medicinal chemists.[1][2] This paradigm advocates for moving beyond planar, aromatic structures towards more three-dimensional, sp³-rich molecular scaffolds.[2] Spirocycles, characterized by two rings sharing a single quaternary carbon atom, are exemplary of this design philosophy. Their rigid, well-defined three-dimensional geometry can enhance target selectivity, improve physicochemical properties such as aqueous solubility and metabolic stability, and ultimately increase the probability of clinical success.[2][3]

This guide provides a comprehensive technical overview of 1-Oxa-6-azaspiro[3.5]nonane, a heterocyclic scaffold of significant interest. As a bioisosteric replacement for common motifs like piperidine, this compound offers a unique combination of structural rigidity, polarity, and synthetic tractability, making it a valuable building block for researchers, scientists, and drug development professionals. We will explore its core chemical identity, physicochemical properties, synthetic strategies, and critical applications in medicinal chemistry.

Section 1: Core Identification and Physicochemical Properties

The foundational step in utilizing any chemical entity is to establish its unambiguous identity. The International Chemical Identifier (InChI) and its condensed, machine-readable InChIKey provide this definitive fingerprint.

The standard InChIKey for 1-Oxa-6-azaspiro[3.5]nonane is ORIDQWJOJCVWHY-UHFFFAOYSA-N.[4] This key corresponds to the neutral, non-isomeric form of the molecule.

Chemical Structure and Identifiers

The structure of 1-Oxa-6-azaspiro[3.5]nonane features a four-membered oxetane ring fused with a six-membered piperidine ring at a spirocyclic center.

Caption: 2D Structure of 1-Oxa-6-azaspiro[3.5]nonane

Table 1: Core Chemical Identifiers

Identifier	Value	Source
InChIKey	ORIDQWJOJCVWHY-UHFFFAOYSA-N	[4]
InChI	InChI=1S/C7H13NO/c1-2-7(3-5-9-7)6-8-4-1/h8H,1-6H2	[4]
SMILES	<chem>C1CC2(CCO2)CNC1</chem>	[4]
Molecular Formula	C ₇ H ₁₃ NO	[4]
Molecular Weight	127.18 g/mol	[5]

| Monoisotopic Mass| 127.09972 Da | [4] |

Predicted Physicochemical Properties

The computed properties of a molecule are crucial for predicting its behavior in biological systems (ADME - Absorption, Distribution, Metabolism, and Excretion). The introduction of the

oxetane ring, a known strategy to modulate physicochemical properties, imparts distinct characteristics to this scaffold compared to a simple piperidine or cyclohexane ring.

Table 2: Predicted Physicochemical Data

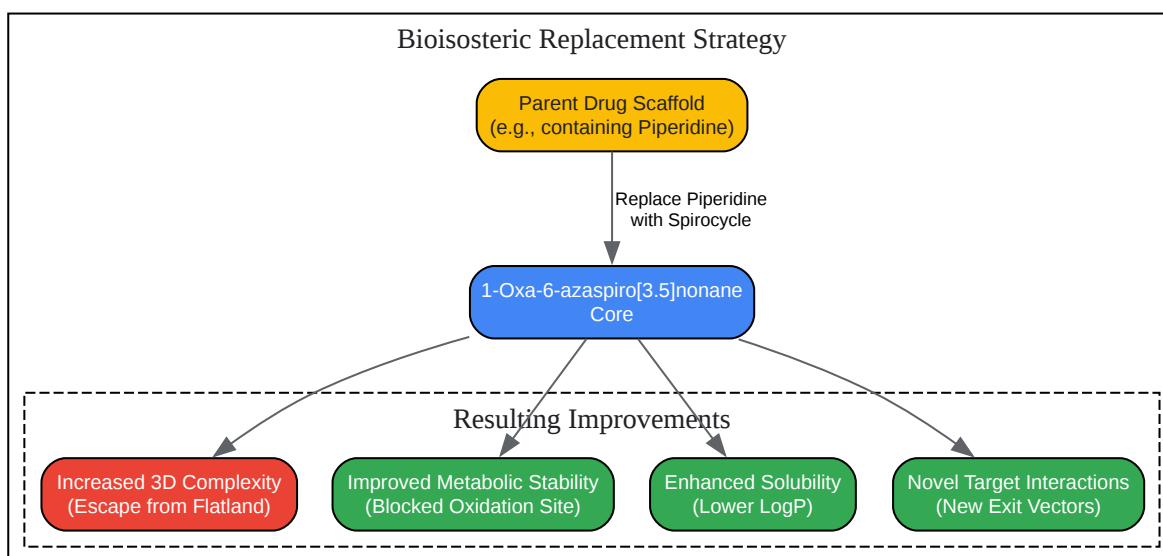
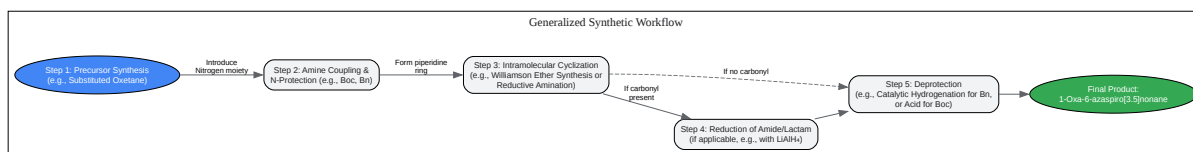
Property	Value	Significance in Drug Design	Source
XLogP3	0.2 - 0.6	Indicates good balance between hydrophilicity and lipophilicity, crucial for cell membrane permeability and aqueous solubility.	[4][6]
Hydrogen Bond Donor Count	1	The secondary amine acts as a hydrogen bond donor, enabling interactions with biological targets.	[6]
Hydrogen Bond Acceptor Count	2	The nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to solubility and target binding.	[6]
Rotatable Bond Count	0	The spirocyclic system imparts high rigidity, which can reduce the entropic penalty upon binding to a target, potentially increasing affinity.	[6]

| Topological Polar Surface Area (TPSA) | 21.3 Å² | Suggests good potential for oral bioavailability and blood-brain barrier penetration. | [\[6\]](#) |

Section 2: Synthetic Strategies and Mechanistic Considerations

The synthesis of azaspirocycles is a field of active research, with methodologies designed for scalability and functional group tolerance. While a specific, published multi-gram synthesis for 1-Oxa-6-azaspiro[3.5]nonane is not readily available, we can infer a robust synthetic pathway based on established methods for analogous structures, such as those disclosed in patent literature and academic journals.[\[7\]](#)[\[8\]](#)[\[9\]](#)

A common strategy involves the construction of the two rings sequentially around a central carbon precursor. A plausible, generalized workflow is outlined below.



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Caption: The strategic replacement of piperidine with a spirocyclic core.

A practical example of this strategy was demonstrated with an analog of the anesthetic drug Bupivacaine. Incorporating a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety resulted in a compound with comparable activity but significantly lower toxicity and increased water solubility. [7] Similarly, in the development of Poly(ADP-ribose) polymerase inhibitors (PARPi),

oxa-azaspiro analogues were explored to develop high-affinity inhibitors that do not induce DNA damage, making them potentially suitable for treating inflammatory diseases rather than cancer. [10]

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 1-Oxa-6-azaspiro[3.5]nonane and its derivatives is essential for personnel safety. The information below is a synthesis of data from safety data sheets (SDS) for this compound and its close analogs. [11][12][13][14] GHS Hazard Classification:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed. [15]* Skin Irritation (Category 2): Causes skin irritation. [11][15]* Eye Irritation (Category 2A): Causes serious eye irritation. [11][15]* Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation. [11][15]

Experimental Protocol: Safe Handling and Storage

This protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.

- Engineering Controls Assessment (Pre-Handling):
 - Rationale: To ensure containment of the solid/powder form.
 - Action: Confirm that work will be performed in a certified chemical fume hood with adequate airflow. Ensure a safety shower and eye wash station are accessible and have been recently tested. [13][14]
- Personal Protective Equipment (PPE) Donning:
 - Rationale: To create a barrier between the researcher and the chemical.
 - Action: Wear a flame-retardant lab coat, nitrile or neoprene gloves (inspect for integrity before use), and splash-proof safety goggles or a face shield. [11][13]
- Material Handling and Dispensing:

- Rationale: To prevent aerosolization of powder and avoid contamination.
- Action: Handle as a solid. [5] Avoid creating dust. Use spatulas to carefully transfer the material. If weighing, do so within the fume hood or in a balance enclosure. Keep the container tightly closed when not in use. [13] Avoid breathing dust or fumes. [11]
- In Case of Exposure:
 - Rationale: To provide immediate and effective first aid.
 - Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. [12] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. [11] * Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [13] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately. [13]
- Storage:
 - Rationale: To ensure chemical stability and prevent accidental release.
 - Action: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [13] [16] Some suppliers recommend refrigerated storage (0-8 °C). [17]
- Waste Disposal:
 - Rationale: To comply with environmental regulations and prevent contamination.
 - Action: Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains. [16]

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